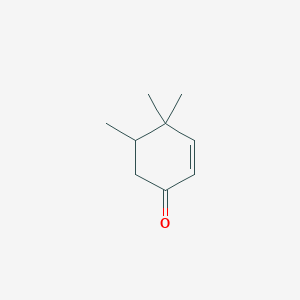
4,4,5-Trimethyl-2-cyclohexen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5-Trimethyl-2-cyclohexen-1-one, also known as this compound, is a useful research compound. Its molecular formula is C9H14O and its molecular weight is 138.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Chemistry
4,4,5-Trimethyl-2-cyclohexen-1-one serves as a precursor in the synthesis of various organic compounds. Its structure allows it to participate in several chemical reactions:
- Diels-Alder Reactions : This compound can be used in Diels-Alder reactions to form complex cyclic structures, which are valuable in the synthesis of natural products and pharmaceuticals .
- Michael Additions : It can act as an electrophile in Michael addition reactions, facilitating the formation of carbon-carbon bonds essential for constructing larger molecular frameworks .
Biological Applications
Research has indicated potential biological activities associated with this compound:
- Cytotoxicity Studies : Investigations into its cytotoxic effects have shown that this compound exhibits selective toxicity towards certain cancer cell lines while being less harmful to normal human cells. Such properties suggest potential applications in cancer treatment strategies .
- Genotoxicity Assessments : Studies have indicated that this compound does not exhibit mutagenic activity in various assays, suggesting it may be safer for use in biological applications compared to other compounds with similar structures .
Industrial Applications
The compound is utilized in various industrial processes:
- Solvent Use : It is employed as a solvent in coatings and adhesives due to its effective solvating properties for polymers and resins used in industrial applications .
- Flavoring Agent : this compound has been identified as a flavor enhancer in food products and natural health products, contributing to sensory qualities such as sweetness and camphoraceous notes .
Case Study 1: Cytotoxicity Against Oral Cancer Cells
A study assessed the cytotoxic effects of various unsaturated ketones against oral cancer cells. The results indicated that this compound exhibited significant cytotoxicity against specific cancer cell lines while sparing normal cells. This selectivity highlights its potential for developing targeted cancer therapies .
Case Study 2: Environmental Impact Assessment
Research evaluating the environmental presence of this compound found it detectable in water and sediment samples. The findings raised awareness about its ecological footprint and prompted further studies on its biodegradability and effects on aquatic life .
Propiedades
Número CAS |
17429-29-7 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
4,4,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O/c1-7-6-8(10)4-5-9(7,2)3/h4-5,7H,6H2,1-3H3 |
Clave InChI |
SNCRCXQBWGLTDV-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)C=CC1(C)C |
SMILES canónico |
CC1CC(=O)C=CC1(C)C |
Sinónimos |
4,4,5-Trimethyl-2-cyclohexen-1-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















